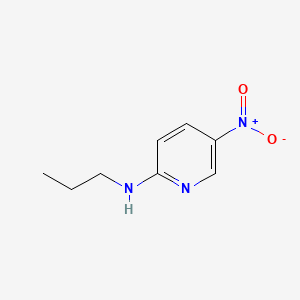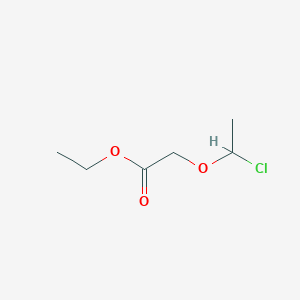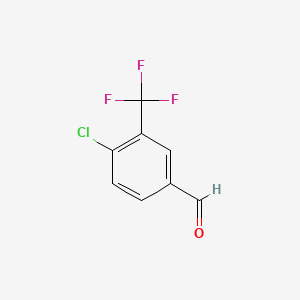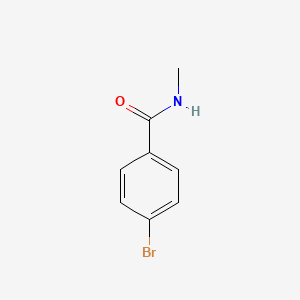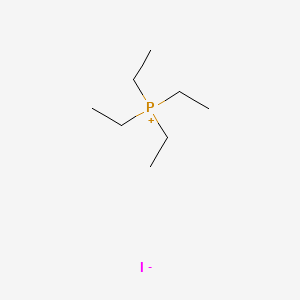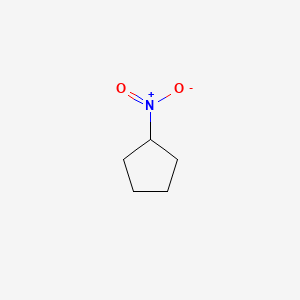
Nitrocyclopentane
Vue d'ensemble
Description
Nitrocyclopentane is a chemical compound with the molecular formula C5H9NO2 . It is also known by other names such as Cyclopentane, nitro- .
Synthesis Analysis
The synthesis of Nitrocyclopentane involves nucleophilic substitution in nitroarenes, a fundamental process in organic chemistry widely used in research laboratories and industrial organic synthesis . The enzymatic mechanism for β-lactone formation has also received notable attention .
Molecular Structure Analysis
The molecular weight of Nitrocyclopentane is 115.1305 . The IUPAC Standard InChI is InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 . The structure is available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The strength of the C–NO2 bond and ring strain upon the formation of the intermolecular H-bonding interaction between HF and nitro group in Nitrocyclopentane has been studied . Thermodynamic analysis of reaction pathways and equilibrium yields for catalytic pyrolysis of naphtha has also been conducted .
Physical And Chemical Properties Analysis
Nitrocyclopentane has a boiling point of 180 °C and a density of 1.086 g/mL at 25 °C . The refractive index is 1.454 .
Applications De Recherche Scientifique
Enantioselective Synthesis
Nitrocyclopentanes are synthesized using palladium-catalyzed [3 + 2] cycloadditions, demonstrating excellent yield and enantioselectivity. These compounds serve as versatile synthetic intermediates, enabling the creation of cyclopentylamines and cyclopentenones. This process is significant for developing pharmaceuticals and complex organic molecules (Trost, Bringley, & Seng, 2012); (Trost, Bringley, & O’Keefe, 2013).
Agricultural Applications
Nitrocyclopentane derivatives, specifically 1-hydroxy-2-nitrocyclopentane-1-carboxylic acid, have been investigated as potent inhibitors of isopropylmalate isomerase, making them potential herbicides. Their inhibition mechanism can target specific enzymes in plants, providing a targeted approach for weed control (Hawkes, Cox, Fraser, & Lewis, 1993).
Chemical Synthesis and Drug Development
Nitrocyclopentanes are key in the synthesis of various chemical compounds. They enable the creation of heavily substituted cyclopentanes with multiple contiguous stereocenters, which are crucial in drug synthesis and development of biologically active compounds (Li, Liu, He, Kang, & Liu, 2015).
Nitroheterocyclic Drugs
Nitrocyclopentane is part of the broader class of nitroheterocyclic drugs, which are used in the treatment of various protozoan and bacterial infections. These drugs are significant in addressing diseases like giardiasis, trichomoniasis, and amebiasis (Raether & Hänel, 2003); (Fairlamb & Patterson, 2018).
Therapeutic Research
Nitrocyclopentane and related compounds have therapeutic applications, such as in the treatment and prevention of various diseases. They are researched for their potential to modify biological activity and decrease general toxicity in medical applications (Grigor’ev, Tkacheva, & Morozov, 2014).
Nitroalkane Research
Research on nitroalkanes, including nitrocyclopentane, has provided insights into their interactions with biological systems. Studies have explored their induction of DNA repair in cells and their potential as carcinogens, highlighting the importance of understanding their biological impacts (Fiala, Sodum, Hussain, Rivenson, & Dolan, 1995).
Safety And Hazards
Propriétés
IUPAC Name |
nitrocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZWOGCKKDSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180295 | |
| Record name | Cyclopentane, nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrocyclopentane | |
CAS RN |
2562-38-1 | |
| Record name | Nitrocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



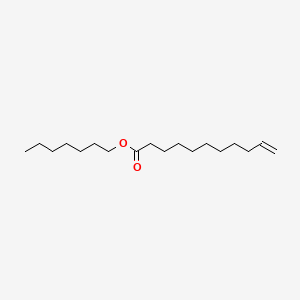
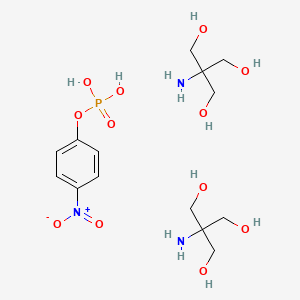
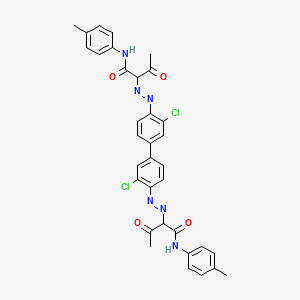
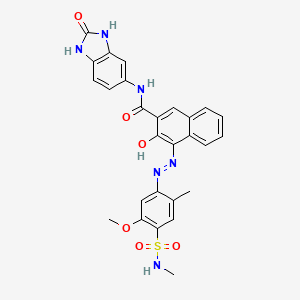
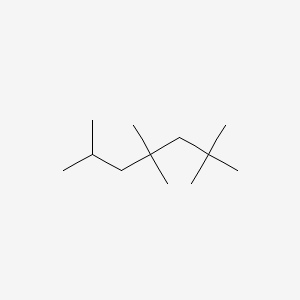
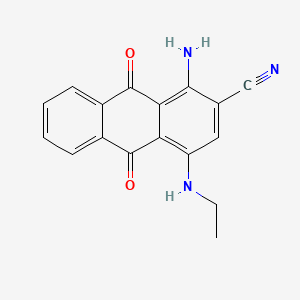
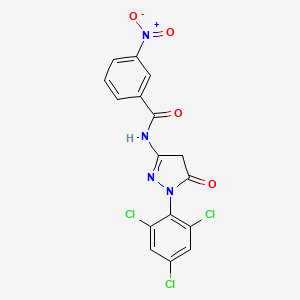
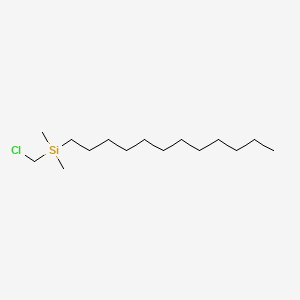
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)
